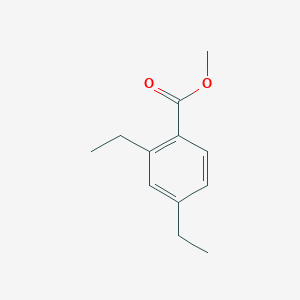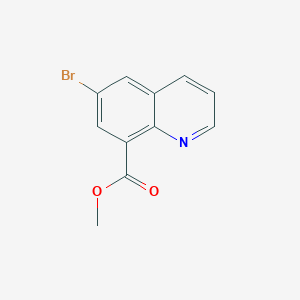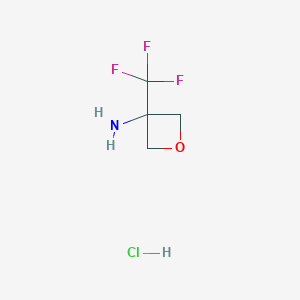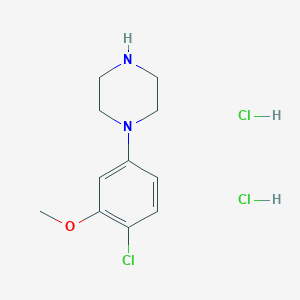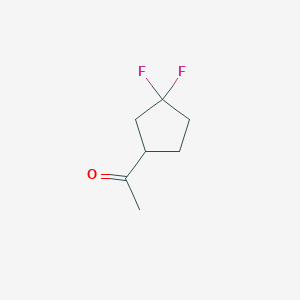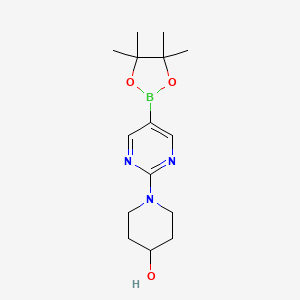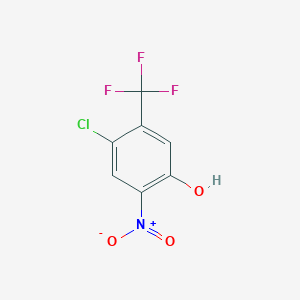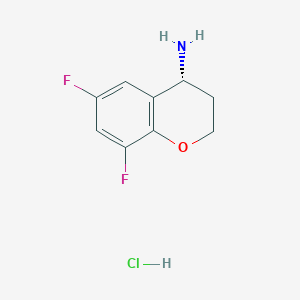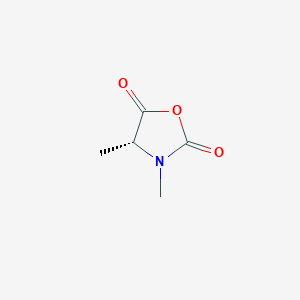
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Descripción general
Descripción
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as DMO, is an important organic compound with a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is a cyclic ketone that is used as a precursor for the synthesis of various compounds and drugs. DMO has also been studied for its potential use in the treatment of diseases such as cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- A study by Tsukamoto et al. (1993) highlighted the synthesis of spirooxazolidine-2,4-dione derivatives, which were evaluated as cholinergic agents. These compounds, including variations of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, showed affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, suggesting potential as antidementia drugs (Tsukamoto et al., 1993).
Biochemical Studies and Metabolism
- Inamura et al. (1989) investigated the relationship between seizure-induced damage in certain brain regions and acidosis, employing a derivative of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in their methodology. This study contributed to understanding the biochemical pathways and complications associated with seizures (Inamura et al., 1989).
Pharmacokinetics and Drug Metabolism
- Tanaka et al. (1981) conducted pharmacokinetic studies on trimethadione and its metabolite, 5, 5-dimethyl-2, 4-oxazolidine-dione, in rats with chemically-induced liver injury. This research provides insights into the metabolic pathways and the impact of liver injury on drug metabolism (Tanaka et al., 1981).
Pharmacological Properties and Potential Therapeutics
- A study by Girgis et al. (2011) focused on the synthesis of 1,2,7,9-tetraaza-spiro[4.5]dec-2-ene-6,8,10-triones, which showed promising hypnotic effects. This research could provide a foundation for developing new therapeutics involving derivatives of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (Girgis et al., 2011).
Propiedades
IUPAC Name |
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJJYYGWFKOQH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



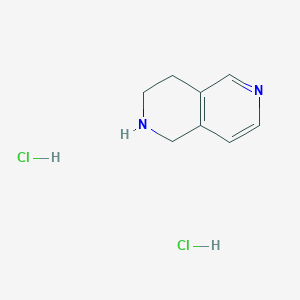
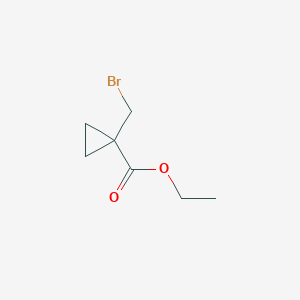

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)
